molecular formula C26H26N2OS B12017902 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one

2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12017902
M. Wt: 414.6 g/mol
InChI Key: OBYXMJZYZKAWCF-UHFFFAOYSA-N
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Description

2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with tert-butylphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzyl chloride with 2-mercapto-3-(4-methylphenyl)quinazolin-4-one under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one
  • 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one
  • 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3,4-dihydroquinazolin-4-one

Uniqueness

The uniqueness of 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its tert-butyl and methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H26N2OS

Molecular Weight

414.6 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C26H26N2OS/c1-18-9-15-21(16-10-18)28-24(29)22-7-5-6-8-23(22)27-25(28)30-17-19-11-13-20(14-12-19)26(2,3)4/h5-16H,17H2,1-4H3

InChI Key

OBYXMJZYZKAWCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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